molecular formula C14H24N4O2 B8386509 tert-Butyl 4-((1-methyl-1H-imidazol-2-yl)methyl)piperazine-1-carboxylate

tert-Butyl 4-((1-methyl-1H-imidazol-2-yl)methyl)piperazine-1-carboxylate

Cat. No. B8386509
M. Wt: 280.37 g/mol
InChI Key: BJBQFPQDTKYKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088761B2

Procedure details

N-Boc-piperazine (0.930 g, 5.0 mmol, 1.1 eq) was dissolved in 1,2-DCE (14 mL). To this solution, 1-methyl-2-imidazolecarboxy aldehyde (0.50 g, 4.54 mmol, 1 eq) was added followed by the portionwise addition of sodium triacetoxyborohydride (1.350 g, 6.36 mmol, 1.4 eq). The mixture was stirred at room temperature for 4 h and was then washed with a saturated aqueous solution of NaHCO3. The organic layer was dried (MgSO4), and the solvent removed in vacuo. The crude mixture was redissolved in 18 mL of DCM and gently stirred overnight in the presence of PS-isocyanate (2 g, loading: 1.58 mmol/g). The mixture was filtered off, and the resin washed with DCM (2×10 mL). The solvent was removed in vacuo and the resulting mixture was purified by column chromatography on a Biotage SP1 system eluting with methanol (1-8%) in dichloromethane to give the title compound as a off-white solid (0.450 g, 32%); 1H-NMR (500 MHz, CDCl3): δ 1.40 (s, 9H, C(CH3)3), 2.30-2.40 (m, 4H, piperazine N(CH2)2), 3.30-3.38 (m, 4H, piperazine N(CH2)2), 3.66 (s, 2H, NCH2), 3.67 (s, 3H, imidazole Me), 6.81 (s, 1H, imidazole 4-H), 6.90 (s, 1H, imidazole 5-H); GC-MS (ESI, m/z): Rt=4.62 min, 281.1-[(M+H)+, 100%].
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
[Compound]
Name
1-methyl-2-imidazolecarboxy aldehyde
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Three
Yield
32%

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(O[BH-](O[C:24](=O)[CH3:25])OC(=O)C)(=O)C.[Na+]>ClCCCl>[CH3:1][N:8]1[CH:9]=[CH:10][N:11]=[C:24]1[CH2:25][N:11]1[CH2:10][CH2:9][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:13][CH2:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.93 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1
Name
Quantity
14 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
1-methyl-2-imidazolecarboxy aldehyde
Quantity
0.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.35 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was then washed with a saturated aqueous solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude mixture was redissolved in 18 mL of DCM and gently stirred overnight in the presence of PS-isocyanate (2 g, loading: 1.58 mmol/g)
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered off
WASH
Type
WASH
Details
the resin washed with DCM (2×10 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting mixture was purified by column chromatography on a Biotage SP1 system
WASH
Type
WASH
Details
eluting with methanol (1-8%) in dichloromethane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1C(=NC=C1)CN1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.